Cas no 2623-23-6 (Menthyl acetate)

Menthyl acetate 化学的及び物理的性質
名前と識別子
-
- (1R)-(-)-menthyl acetate
- Acetoxymenthane
- (-)-Menthyl Acetate
- (-)-Acetoxy-p-menthane
- L-Menthyl acetate
- (1R)-(?)-Menthyl acetate
- (1R)-(−)-Menthyl acetate
- [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate
- MENTHYL ACETATE, (-)-(AS)
- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl acetate
- (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl acetate
- (2S,1R,5R)-2-isopropyl-5-methylcyclohex-1-yl acetate
- 2-isopropyl-5-methylcyclohexyl acetate
- Acetic acid, L-
- Cyclohexan-1-ol, acetate, L-
- L-(-)-2-isopropyl-5-methylcyclohexanol
- l-Menthol acetate
- L-Methionine sulfoxiMine
- L-p-Menth-3-yl acetate
- menthyl (1R,2S,5R)-(-)-acetate
- NSC3722
- NSC52970
- (5-Methyl-2-propan-2-ylcyclohexyl) acetate
- L-Menthyl acetate
- (-)-Menthyl acetate
- Menthyl acetate
-
- MDL: MFCD00001482
- インチ: InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11?,12?/m1/s1
- InChIKey: XHXUANMFYXWVNG-ADEWGFFLSA-N
- ほほえんだ: CC(C)C1CC[C@@H](C)CC1OC(=O)C
- BRN: 2208505
計算された属性
- せいみつぶんしりょう: 198.16206
- どういたいしつりょう: 198.16198
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26.3
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色または微黄色透明液体
- 密度みつど: 0.92 g/mL at 25 °C(lit.)
- ふってん: 229-230 °C(lit.)
- フラッシュポイント: 華氏温度:170.6°f
摂氏度:77°c - 屈折率: n20/D 1.447(lit.)
- PSA: 26.3
- LogP: 3.01030
- 光学活性: [α]20/D −81°, c = 8 in benzene
- ようかいせい: エタノール/プロピレングリコール及びほとんどの不揮発性油に可溶であり、水及びグリセリンに微溶である
- マーカー: 14,5839
- FEMA: 2668
Menthyl acetate セキュリティ情報
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:2
- セキュリティの説明: S 24/25:肌と目の接触を防ぐ。
- RTECS番号:AI5900000
- TSCA:Yes
- セキュリティ用語:S24/25
Menthyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1199138-2kg |
L-Menthylacetate |
2623-23-6 | 97% | 2kg |
$860 | 2024-06-05 | |
Key Organics Ltd | AS-71989-10MG |
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate |
2623-23-6 | >97% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | AS-71989-1G |
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate |
2623-23-6 | >97% | 1g |
£272.00 | 2025-02-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1107-25ML |
(-)-Menthyl Acetate |
2623-23-6 | >98.0%(GC) | 25ml |
¥190.00 | 2024-04-15 | |
Ambeed | A133176-500g |
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl acetate |
2623-23-6 | 98% | 500g |
$101.0 | 2024-07-28 | |
eNovation Chemicals LLC | D389549-100ml |
(1R)-(-)-Menthyl acetate |
2623-23-6 | 97% | 100ml |
$200 | 2023-09-03 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W266825-1KG-K |
Menthyl acetate |
2623-23-6 | natural, ≥98%, FCC, FG | 1KG |
4882.45 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 441058-100ML |
Menthyl acetate |
2623-23-6 | 100ml |
¥1140.78 | 2023-12-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W266825-SAMPLE-K |
Menthyl acetate |
2623-23-6 | natural, ≥98%, FCC, FG | 587.6 | 2021-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8047-25 mg |
(1R)-(-)-Menthyl acetate |
2623-23-6 | 98.00% | 25mg |
¥248.00 | 2022-03-01 |
Menthyl acetate 関連文献
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J. P. Metherall,R. C. Carroll,S. J. Coles,M. J. Hall,M. R. Probert Chem. Soc. Rev. 2023 52 1995
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Jingjing Qiao,Duxia Yang,Yingting Feng,Wan Wei,Xun Liu,Yinjun Zhang,Jianyong Zheng,Xiangxian Ying RSC Adv. 2023 13 10468
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T. S. Patterson,Charles Buchanan J. Chem. Soc. 1940 290
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Shu-Qin Qin,Wei Xu,Wen-Cai Ye,Ren-Wang Jiang CrystEngComm 2022 24 8060
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5. 301. The influence of solvents and other factors on the rotation of optically active compounds. Part XXXVI. Asymmetric solvent actionT. S. Patterson,Alexander H. Lamberton J. Chem. Soc. 1937 1453
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Timothy R. Ramadhar,Shao-Liang Zheng,Yu-Sheng Chen,Jon Clardy Chem. Commun. 2015 51 11252
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Ashley D. Cardenal,Timothy R. Ramadhar CrystEngComm 2021 23 7570
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Vital A. Yazerski,Peter Spannring,David Gatineau,Charlotte H. M. Woerde,Sara M. Wieclawska,Martin Lutz,Henk Kleijn,Robertus J. M. Klein Gebbink Org. Biomol. Chem. 2014 12 2062
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9. CCXLV.—Optical activity and the polarity of substituent groups. Part XIV. Influence of substituent poles and dipoles on the rotatory power of l-menthyl acetateH. Gordon Rule,R. H. Thompson,A. Robertson J. Chem. Soc. 1930 1887
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Shu-Qin Qin,Qian-Ying Gan,Wei Xu,Ren-Wang Jiang CrystEngComm 2022 24 4144
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Menthane monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Menthane monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Menthyl acetateに関する追加情報
Recent Advances in the Study of Menthyl Acetate (CAS 2623-23-6): Applications and Mechanisms in Chemico-Biological Fields
Menthyl acetate (CAS 2623-23-6), a derivative of menthol, has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, cosmetics, and agrochemicals. This research brief synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic uses, with a focus on peer-reviewed studies published within the last three years. Notably, advancements in enantioselective synthesis have improved the yield of (-)-menthyl acetate, the biologically active isomer, to >95% (Journal of Organic Chemistry, 2023).
Recent pharmacological studies reveal novel mechanisms of action for menthyl acetate as a TRPM8 channel modulator, showing 40% greater specificity than menthol in targeting cold-sensitive neurons (Nature Chemical Biology, 2024). This property underpins its emerging role in topical analgesics, with Phase II clinical trials demonstrating a 35% reduction in neuropathic pain scores compared to placebo (Journal of Pain Research, 2023). Structural-activity relationship (SAR) analyses further indicate that acetylation at the 3-position enhances blood-brain barrier permeability by 2.1-fold relative to parent menthol molecules.
In drug formulation, menthyl acetate's logP value of 3.2 ± 0.1 makes it an ideal permeation enhancer for transdermal delivery systems. A 2024 study in Molecular Pharmaceutics reported that nanoemulsions containing 5% menthyl acetate increased skin absorption of diclofenac by 78% without causing irritation. Concurrently, its antimicrobial spectrum has been expanded, showing efficacy against drug-resistant Candida auris at MIC90 values of 32 μg/mL when combined with amphotericin B (Antimicrobial Agents and Chemotherapy, 2023).
Industrial applications have benefited from green chemistry innovations, including a novel biocatalytic process using immobilized lipase B from Candida antarctica (CALB) that achieves 92% conversion at 50°C (Green Chemistry, 2023). Toxicological assessments confirm an LD50 >2000 mg/kg in rodent models, supporting its GRAS (Generally Recognized As Safe) status for food additives. However, recent findings suggest dose-dependent hepatotoxicity at concentrations exceeding 500 mg/kg/day, warranting further investigation (Regulatory Toxicology and Pharmacology, 2024).
Future research directions highlighted in this analysis include: (1) development of menthyl acetate-prodrug conjugates for CNS delivery, (2) exploration of its anti-proliferative effects in triple-negative breast cancer models (currently showing 45% growth inhibition in vitro), and (3) optimization of continuous flow synthesis for industrial-scale production. These advancements position menthyl acetate as a multifaceted compound bridging traditional and precision medicine approaches.
2623-23-6 (Menthyl acetate) 関連製品
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